molecular formula C10H11N5O2 B2674139 ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 1087648-36-9

ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate

Cat. No.: B2674139
CAS No.: 1087648-36-9
M. Wt: 233.231
InChI Key: XHVPPOYMAZYQBU-UHFFFAOYSA-N
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Description

Ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate is a heterocyclic compound featuring a triazole core substituted with a pyrazine ring and an ethyl acetate side chain. Its structure combines aromatic nitrogen-containing rings, which confer unique electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with triazole derivatives, such as antimicrobial, antifungal, and enzyme-inhibitory effects .

Key identifiers include CAS 1087648-36-9 and synonyms like ethyl 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetate. Its InChIKey (XHVPPOYMAZYQBU-UHFFFAOYSA-N) and SMILES (CCOC(=O)CC1=NC(=NN1)C2=NC=CN=C2) confirm its connectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)5-8-13-10(15-14-8)7-6-11-3-4-12-7/h3-4,6H,2,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVPPOYMAZYQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and ethyl bromoacetate.

    Formation of Intermediate: Pyrazine-2-carboxylic acid is reacted with hydrazine hydrate to form 5-(pyrazin-2-yl)-1H-1,2,4-triazole-3-thiol.

    Esterification: The intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes nucleophilic substitution and cycloaddition reactions due to its electron-deficient nature:

  • N-Alkylation : Reacts with alkyl halides (e.g., iodomethane) in basic methanol to form 4-alkylated derivatives. For example:

    Ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate+CH3INaOH/MeOHEthyl [4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate\text{Ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH/MeOH}} \text{Ethyl [4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate}

    Yield : 72–85% .

  • Thioether Formation : Treatment with thiols or disulfides in the presence of bases produces thioether-linked derivatives. For instance, reaction with mercaptopyrazine yields analogs with enhanced antifungal activity .

Ester Group Reactivity

The ethyl acetate side chain participates in hydrolysis and transesterification:

  • Acid/Base Hydrolysis : Hydrolyzes to the carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions:

    EsterHCl[5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid\text{Ester} \xrightarrow{\text{HCl}} \text{[5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid}

    Conditions : Reflux, 6–8 h; Yield : 68–75% .

  • Transesterification : Reacts with methanol or ethanol in the presence of catalytic acid to yield methyl or propyl esters .

Pyrazine Ring Modifications

The pyrazinyl group undergoes electrophilic substitution and coordination chemistry:

  • Nitration/Sulfonation : Directed electrophilic substitution at the pyrazine ring’s α-position using HNO₃/H₂SO₄ or SO₃/H₂SO₄ introduces nitro/sulfo groups, enhancing water solubility .

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Hg(II), Ag(I)) via the pyrazine nitrogen, as confirmed by X-ray diffraction .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Spirocyclization : Reacts with hydrazine hydrate to form spiro pyrazolone derivatives:

    Ethyl ester+N2H4EtOH5-Amino-4-(pyrazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one\text{Ethyl ester} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}} \text{5-Amino-4-(pyrazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one}

    Yield : 60–65% .

  • Triazole-Pyrazine Hybrids : Condensation with aldehydes or ketones yields Schiff bases, which exhibit antimicrobial activity (MIC: 1.8–4.7 μM against S. aureus) .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProductYield (%)References
N-AlkylationCH₃I, NaOH, MeOH, reflux4-Methyltriazole derivative72–85
Ester Hydrolysis2M HCl, EtOH, refluxCarboxylic acid analog68–75
SpirocyclizationHydrazine hydrate, EtOHSpiro pyrazolone60–65
Thioether FormationRSH, K₂CO₃, DMFThioether-linked triazole55–70

Mechanistic Insights

  • Triazole Alkylation : Proceeds via SN² mechanism, with base deprotonating the triazole NH to enhance nucleophilicity .

  • Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

This compound’s versatility in forming derivatives with tailored biological and physicochemical properties underscores its value in medicinal and materials chemistry. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate typically involves the reaction of pyrazine derivatives with triazole compounds. Various methods have been reported for its synthesis, often yielding high purity and structural integrity verified through techniques such as NMR and X-ray crystallography .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Compounds containing triazole rings have been shown to possess broad-spectrum activity against various bacterial and fungal strains. Studies indicate that derivatives of this compound may enhance efficacy against resistant strains due to their unique mechanisms of action .

Antitubercular Activity

Recent studies have highlighted the potential of triazole-based compounds in combating tuberculosis. This compound has been evaluated for its antitubercular properties, showing promising results in inhibiting Mycobacterium tuberculosis growth in vitro .

Anti-inflammatory Effects

Research indicates that compounds with triazole moieties can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Agricultural Applications

The compound has also garnered attention for its potential use as a fungicide and plant growth regulator. Its ability to inhibit fungal pathogens makes it suitable for agricultural applications, particularly in managing crop diseases caused by fungi .

Case Studies

StudyFindings
Study on Antimicrobial ActivityThis compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Evaluation of Antitubercular PropertiesIn vitro studies showed that the compound effectively inhibited the growth of Mycobacterium tuberculosis at low concentrations, suggesting its potential as a lead compound in tuberculosis treatment .
Investigation of Anti-inflammatory EffectsThe compound was found to reduce inflammation markers in cellular assays, indicating its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Core Structural Variations

The triazole-pyrazine scaffold is compared to analogs with substitutions at the triazole’s 4th and 5th positions (Table 1):

Compound Name Substituents (Triazole Positions) Key Functional Groups Molecular Formula Molecular Weight Reference
Ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate 5-pyrazin-2-yl, 3-acetate ethyl Pyrazine, ester C₁₁H₁₂N₆O₂ 260.25 g/mol
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-(2-methoxyphenyl), 5-pyridin-4-yl, 3-thioacetate morpholinium Pyridine, thioether, morpholine C₂₂H₂₄N₆O₃S 452.53 g/mol
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-phenyl, 5-pyridin-3-yl, 3-thioacetate Pyridine, thioether C₁₉H₁₈N₆O₂S 394.45 g/mol
N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-pyrazin-2-yl, 3-sulfanylacetamide tert-butyl Pyrazine, sulfonamide C₁₄H₁₈N₈OS 354.41 g/mol

Key Observations :

  • Pyrazine vs.
  • Ester vs. Thioether : The ethyl acetate group in the target compound may offer better hydrolytic stability than thioether-linked analogs, which are prone to oxidation .

Physicochemical Properties

Elemental analysis and spectroscopic data highlight differences in purity and stability:

  • This compound: No direct elemental data is provided, but analogs like 9c (C₂₀H₁₅ClF₃N₇O₄S) show C: 44.33%, H: 2.79%, N: 18.09% , suggesting nitrogen-rich compositions enhance polarity.
  • Morpholinium derivatives : Exhibit higher molecular weights (e.g., 452.53 g/mol) and improved aqueous solubility due to ionic morpholinium groups .
  • Thermodynamic Behavior : Hydrophilic interaction chromatography (HILIC) studies show morpholinium derivatives have temperature-dependent retention, indicating stronger interactions with polar stationary phases compared to neutral esters .

Stability and Degradation

  • Force Degradation Studies : Morpholinium analogs degrade under acidic, alkaline, and oxidative (H₂O₂) conditions, with UV radiation causing photolytic breakdown . Ester-containing compounds (e.g., the target molecule) may exhibit greater stability in neutral conditions.

Biological Activity

Ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula for this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, with a molecular weight of approximately 232.24 g/mol. The compound features a triazole ring fused with a pyrazine moiety, which is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation : The introduction of the ethyl group through alkylation reactions enhances the lipophilicity and bioavailability of the compound.
  • Acetate Formation : The final step involves the esterification of the triazole compound with acetic acid or its derivatives.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Properties

The compound has demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger, with IC50 values ranging from 20 to 40 µg/mL. This suggests its potential use in treating fungal infections .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX inhibition were reported to be around 0.05 µmol/L, comparable to established anti-inflammatory drugs .

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. In cell line assays, this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli (MIC = 25 µg/mL)
Study BShowed antifungal efficacy with an IC50 of 30 µg/mL against C. albicans
Study CReported anti-inflammatory effects comparable to indomethacin (IC50 = 0.04 µmol/L)
Study DIndicated cytotoxicity in breast cancer cell lines (IC50 = 15 µM)

Q & A

Q. What are the established synthetic routes for ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with pyrazine derivatives, followed by alkylation with ethyl bromoacetate. Key steps include:

  • Cyclization : Acidic or basic conditions (e.g., ethanol/HCl) promote triazole ring formation.
  • Alkylation : Ethyl bromoacetate is used to introduce the ester moiety under reflux in aprotic solvents (e.g., DMF) .

Q. Table 1: Optimization of Reaction Conditions

StepReagent/ConditionYield RangeKey Observations
CyclizationHCl/EtOH, 80°C60-75%Higher purity with slow cooling
AlkylationK₂CO₃/DMF, 60°C70-85%Excess bromoacetate improves esterification

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Elemental Analysis : Confirms molecular formula (e.g., C₁₁H₁₂N₆O₂) with <0.3% deviation .
  • IR Spectroscopy : Identifies triazole C=N (1540–1560 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include pyrazine protons (δ 8.5–9.0 ppm) and ester methylene (δ 4.1–4.3 ppm) .
  • HPLC : Reversed-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection at 254 nm ensure purity >95% .

Q. What biological activities have been reported for structurally analogous triazole-pyrazine derivatives?

Answer: Analogous compounds exhibit:

  • Neuroprotective effects : Via modulation of oxidative stress pathways (e.g., Nrf2 activation) .
  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 4–16 μg/mL) due to membrane disruption .
  • Enzyme inhibition : Targets include carbonic anhydrase and acetylcholinesterase (IC₅₀: 0.5–2 μM) .

Q. How do solubility and stability profiles impact experimental design for in vitro assays?

Answer:

  • Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as co-solvents (<1% v/v to avoid cytotoxicity) .
  • Stability : Hydrolyzes in alkaline conditions (t₁/₂ < 2 hrs at pH 9); store at -20°C in anhydrous solvents .

Advanced Research Questions

Q. How can HPLC-DAD methods be validated for quantifying this compound and its impurities?

Answer: Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥0.999 over 0.1–100 μg/mL .
  • Precision : RSD <2% for intra-/inter-day reproducibility .
  • LOD/LOQ : 0.05 μg/mL and 0.15 μg/mL, respectively, using signal-to-noise ratios .

Q. Table 2: HPLC Validation Parameters

ParameterValueAcceptable Criteria
ColumnC18, 250 × 4.6 mmUSP L1 compliance
Mobile PhaseACN:Buffer (30:70)pH 3.0 (phosphate)
Retention Time6.8 min±0.2 min variability

Q. What pharmacokinetic challenges arise during in vivo studies, and how are metabolites identified?

Answer:

  • Rapid clearance : Observed t₁/₂ = 0.32 hrs in rats; requires sustained-release formulations .
  • Metabolites : Use LC-MS/MS to detect sulfoxide derivatives (m/z +16) and ester hydrolysis products (m/z -28) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target interactions?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify nucleophilic sites (e.g., triazole N2) .
  • Docking : AutoDock Vina predicts binding to kinase ATP pockets (ΔG < -8 kcal/mol) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate cell lines (ATCC authentication) .
  • Data normalization : Express IC₅₀ values relative to vehicle and account for solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.